molecular formula C8H16N2O B14776362 2-(Cyclopentylamino)propanamide

2-(Cyclopentylamino)propanamide

Cat. No.: B14776362
M. Wt: 156.23 g/mol
InChI Key: QWCWNGASFOXCIU-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentyl group attached to an amino group, which is further connected to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)propanamide typically involves the reaction of cyclopentylamine with a suitable propanamide precursor. One common method is the condensation reaction between cyclopentylamine and propanoic acid, followed by the formation of the amide bond. This reaction can be catalyzed by various agents, such as carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentylamino ketones.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentylamino)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(cyclopentylamino)propanamide

InChI

InChI=1S/C8H16N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H2,9,11)

InChI Key

QWCWNGASFOXCIU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NC1CCCC1

Origin of Product

United States

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